![molecular formula C15H18N4 B1387161 2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine CAS No. 1172554-76-5](/img/structure/B1387161.png)
2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine
Overview
Description
The molecule “2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methylphenyl group, which is a benzene ring with a methyl group attached .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine” would depend on the characteristics of its functional groups. For example, the presence of the pyrimidine and piperazine rings might influence its solubility, melting point, and boiling point .Mechanism of Action
Target of Action
Related compounds have been found to interact with various targets, such as the cox enzymes and the multidrug resistance protein 4 (MRP4) . These targets play crucial roles in inflammation and drug resistance, respectively.
Mode of Action
For instance, it might inhibit the activity of COX enzymes, leading to reduced inflammation , or block the transport of MRP4 substrates, affecting drug resistance .
Biochemical Pathways
Related compounds have been shown to impact pathways associated with inflammation and drug resistance . The downstream effects of these interactions could include reduced inflammation and altered drug sensitivity.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and low cellular toxicity . These properties can significantly impact the compound’s effectiveness and safety profile.
Result of Action
Based on the effects of similar compounds, it can be hypothesized that this compound may lead to reduced inflammation and altered drug sensitivity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-methylphenyl)-4-piperazin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c1-12-2-4-13(5-3-12)15-17-7-6-14(18-15)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMDXTMBVQOIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)N3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-4-piperazin-1-ylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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